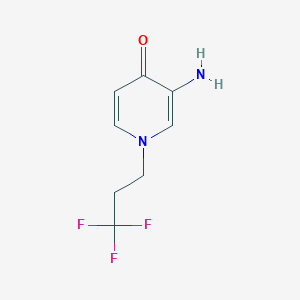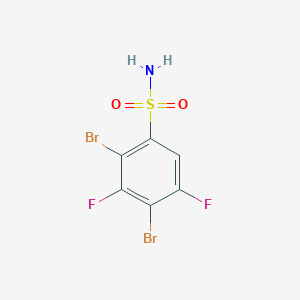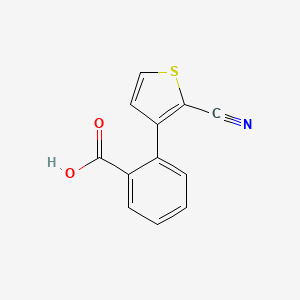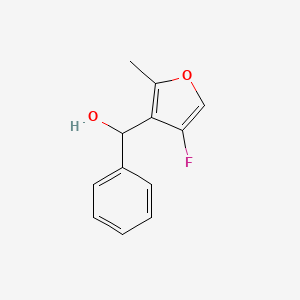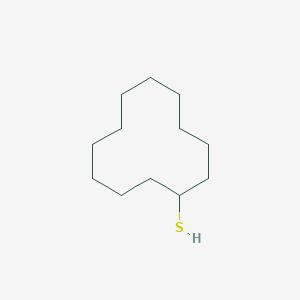
Cyclododecanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclododecanethiol is an organic compound with the molecular formula C₁₂H₂₄S. It belongs to the family of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl or aryl group. This compound is notable for its twelve-carbon ring structure, which imparts unique chemical and physical properties. This compound is used in various industrial and research applications due to its reactivity and ability to form stable complexes with metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclododecanethiol can be synthesized through several methods. One common approach involves the reaction of cyclododecane with sulfur and a reducing agent. Another method includes the reduction of cyclododecanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions typically require controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale reactors that allow for precise control of reaction parameters. The use of catalysts such as nickel or palladium can enhance the efficiency of the synthesis process. The final product is usually purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Cyclododecanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanesulfonic acid.
Reduction: Reduction reactions can yield cyclododecane.
Substitution: The thiol group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst is often used.
Substitution: Halogenating agents like chlorine or bromine are typically employed.
Major Products:
Oxidation: Cyclododecanesulfonic acid.
Reduction: Cyclododecane.
Substitution: Various substituted cyclododecanes depending on the reagent used
Aplicaciones Científicas De Investigación
Cyclododecanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in the synthesis of nanoparticles and as a ligand in coordination chemistry.
Biology: this compound can be used to modify biological molecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mecanismo De Acción
The mechanism of action of cyclododecanethiol involves its ability to form strong bonds with metals and other electrophiles. The thiol group (-SH) is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and addition reactions. This reactivity allows this compound to act as a stabilizer and modifier in different chemical processes .
Comparación Con Compuestos Similares
1-Dodecanethiol: Similar in structure but with a linear chain instead of a cyclic one.
Cyclododecane: Lacks the thiol group, making it less reactive in certain chemical reactions.
Dodecyl Mercaptan: Another thiol compound with a linear chain structure.
Uniqueness: Cyclododecanethiol’s cyclic structure provides unique steric and electronic properties that differentiate it from linear thiols. This structure allows for different reactivity patterns and makes it suitable for specific applications where linear thiols may not be effective .
Propiedades
Número CAS |
7447-11-2 |
|---|---|
Fórmula molecular |
C12H24S |
Peso molecular |
200.39 g/mol |
Nombre IUPAC |
cyclododecanethiol |
InChI |
InChI=1S/C12H24S/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-13H,1-11H2 |
Clave InChI |
XDQHLVSMADKFRH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


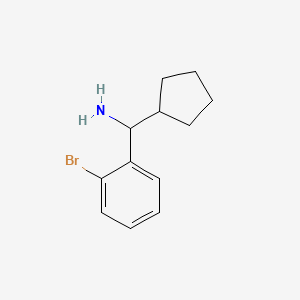
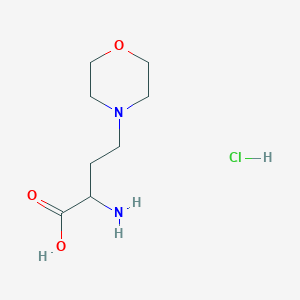
![[Trans-3-fluorooxan-4-yl]methanol](/img/structure/B13084044.png)
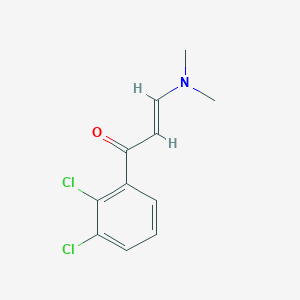
![1-[2-(Oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13084050.png)
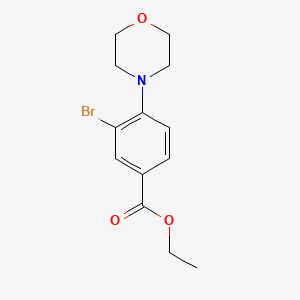
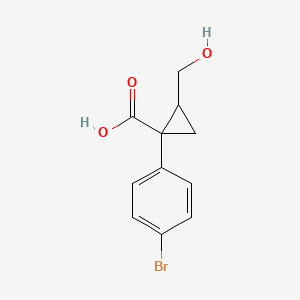
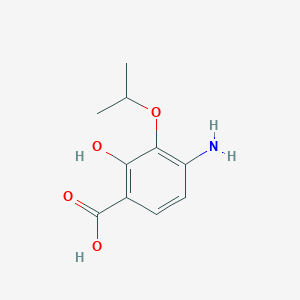
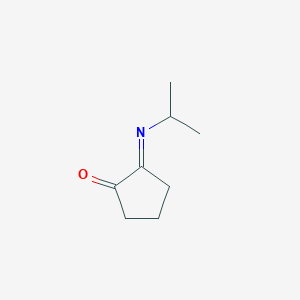
![5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13084087.png)
